3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The IUPAC name for the compound is 1-(isopropylsulfonyl)-3-methyl-4-piperidinamine . It has a molecular weight of 220.34 . The compound is stored at room temperature and is in the form of oil .Scientific Research Applications
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, are renowned for their role in the stereoselective synthesis of amines and their derivatives. They are pivotal in asymmetric N-heterocycle synthesis, offering access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are structural motifs in many natural products and therapeutic agents (Philip et al., 2020).
Ionic Liquid Membranes in Gas Separations
Supported ionic liquid membranes (SILMs) have shown superiority over standard polymers in gas separations, such as CO2/N2 and CO2/CH4, under continuous flow mixed gas conditions. Research into SILMs cast from room temperature ionic liquids (RTILs) with smaller molar volumes suggests significant potential for enhancing separation performance, highlighting the importance of functionalized RTILs in future research (Scovazzo, 2009).
Biologically Produced Diols
The recovery and purification of biologically produced 1,3-propanediol and 2,3-butanediol, important chemicals with a wide range of applications, are challenging and costly. Techniques such as aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations are identified as promising areas for future improvements in downstream processing (Xiu & Zeng, 2008).
Conversion of Ethylene to Higher Olefins
The gas-phase conversion of ethylene to propylene and other value-added chemicals is of growing interest due to the reduced availability of propylene from traditional sources. Heterogeneous catalysts, including zeolitic materials and transition metals, are under investigation for their potential to efficiently convert ethylene, indicating a promising avenue for on-purpose technologies in light olefin production (Ghashghaee, 2018).
Sulfonamides in Medicinal Chemistry
Sulfonamides exhibit a range of biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. Their simple synthesis and diverse derivatization make them crucial in the development of new pharmaceuticals. The review emphasizes the importance of the sulfonamide group in medicinal chemistry, underscoring its potential for inclusion in future drug development (Azevedo-Barbosa et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-ethyl-1-propan-2-ylsulfonylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S/c1-4-9-7-12(6-5-10(9)11)15(13,14)8(2)3/h8-10H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOWBTRXNHFMAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)S(=O)(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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